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molecular formula C11H10N2O4 B1616746 Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 50876-74-9

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B1616746
M. Wt: 234.21 g/mol
InChI Key: YSOFEUXECYEGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960847

Procedure details

Diethylbenzene Process: A mixture of 66.0 g of 2-amino-3-pyridinol, 220.0 g of diethyl ethoxymethylenemalonate, and 1.0 liter of diethylbenzene was heated so that the internal temperature reached 140° in 1 hour, was kept for 1 hour at 140°, then heated so that the temperature rose to 180° in 1 hour, and then kept 1 hour at 180°. During this entire heating period, 50 ml. of distillate was collected. The solution was allowed to cool spontaneously, was cooled at 0°, filtered, and the solid washed with diisopropyl ether to give 130.0 g of product, after drying at 56° in vacuo. The m.p. was 175°-177° and a mixture m.p. with the product isolated in (a) above was 175°-177°. The ir and pmr spectra of the two samples were superimposable. The yield was 93%.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O:11][CH:12]=[C:13]([C:19](OCC)=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C(C1C=CC=CC=1CC)C>[OH:8][C:7]1[C:2]2=[N:1][CH:19]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12](=[O:11])[N:3]2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
220 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)C1=C(C=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C1=C(C=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated so that the internal temperature
WAIT
Type
WAIT
Details
was kept for 1 hour at 140°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated so that the temperature
WAIT
Type
WAIT
Details
rose to 180° in 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
kept 1 hour at 180°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
During this entire heating period
DISTILLATION
Type
DISTILLATION
Details
of distillate was collected
TEMPERATURE
Type
TEMPERATURE
Details
to cool spontaneously
TEMPERATURE
Type
TEMPERATURE
Details
was cooled at 0°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=CN2C1=NC=C(C2=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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